molecular formula C13H10ClNO3 B11818703 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11818703
M. Wt: 263.67 g/mol
InChI Key: BBEBVUPIDMOJLK-UHFFFAOYSA-N
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Description

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The molecular formula of this compound is C13H10ClNO3, and it has a molecular weight of 263.68 g/mol .

Preparation Methods

The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature. This reaction leads to the formation of 3,5-disubstituted isoxazoles . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

    Cycloaddition: Isoxazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.

Scientific Research Applications

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions by preventing the proliferation of lymphocytes and suppressing inflammatory responses . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17)

InChI Key

BBEBVUPIDMOJLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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